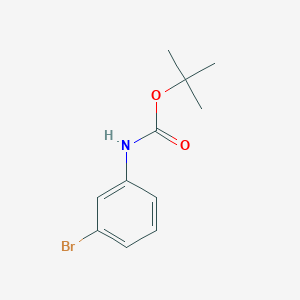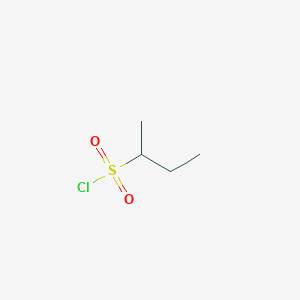
3-Amino-3-methylbutanoic acid
Übersicht
Beschreibung
3-Amino-3-methylbutanoic acid is a compound of interest in the field of amino acid research. While the provided abstracts do not directly discuss 3-Amino-3-methylbutanoic acid, they do provide insights into closely related compounds and their synthesis, molecular structure, and chemical reactions. For instance, studies on 2,4-diamino-3-methylbutanoic acid , 3-alkyl-4-aminobutanoic acids , and (R)- and (S)-4-Amino-3-methylbutanoic acids contribute to the broader understanding of the synthesis and properties of amino acids with similar structures.
Synthesis Analysis
The synthesis of related amino acids has been achieved through various methods. For example, 2,4-diamino-3-methylbutanoic acid was identified in root nodules and involved comparative studies with synthesized isomeric diamino acids . A convenient synthesis of 3-alkyl-4-aminobutanoic acids was reported using Michael addition followed by catalytic hydrogenation and acid hydrolysis . A greener synthesis approach for (S)-3-aminobutanoic acid was developed using a chemoenzymatic process with an enzymatic resolution step, highlighting the importance of environmentally friendly methods . Additionally, the chemoenzymatic synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids involved enantioselective hydrolysis and conversion of ester groups to amines .
Molecular Structure Analysis
The molecular structure of amino acids similar to 3-Amino-3-methylbutanoic acid has been studied using various techniques. Vibrational spectra of zwitterionic 3-Aminobutanoic acid were examined, supported by density functional theory (DFT) calculations, revealing insights into the zwitterionic dimer structure and the importance of hydrogen bonding .
Chemical Reactions Analysis
Chemical reactions involving amino acids with structures related to 3-Amino-3-methylbutanoic acid have been explored. Cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives were studied, leading to the formation of various cyclic compounds . Diastereoselective alkylation of 3-Aminobutanoic acid in the 2-position was also reported, demonstrating the potential for creating a variety of substituted amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acids similar to 3-Amino-3-methylbutanoic acid can be inferred from the studies on related compounds. The zwitterionic nature of these amino acids in solid phase and their behavior in a water solvent medium were particularly noted . The synthesis methods also imply that these amino acids can exist in various enantiomeric forms, which can significantly influence their physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Application in Chemistry
- Specific Scientific Field: Chemistry
- Summary of the Application: 3-Amino-3-methylbutanoic acid is used in the production of a Schiff base compound. This compound is produced from the reaction between 4-Hydroxy-3-methoxy benzaldehyde and 2-Amino-3-methylbutanoic acid .
- Methods of Application or Experimental Procedures: The Infrared (IR) spectra was used to characterize the fundamental bonds of the products obtained from the reaction between the used compounds . The physicochemical properties were calculated according to Mol-Soft software, ADME profiling by PreADMET .
- Results or Outcomes: The results of IR spectra showed the presence of some functional groups and bonds relating to the prepared compound. Also, some physicochemical properties such as Molecular weight, Solubility, Number of hydrogen bond acceptors, percentage of absorption, and number of rotatable bonds were estimated .
Application in Bioinformatics and Chemoinformatics
- Specific Scientific Field: Bioinformatics and Chemoinformatics
- Summary of the Application: 3-Amino-3-methylbutanoic acid is involved in the formation of flavor compounds in lactic acid bacteria (LAB). It is part of a metabolic pathway that leads to the formation of 3-methylbutanoic acid .
- Methods of Application or Experimental Procedures: The approach used in this study is called Reverse Pathway Engineering (RPE), which combines chemoinformatics and bioinformatics analyses. This approach predicts the “missing links” between compounds of interest and their possible metabolic precursors by providing plausible chemical and/or enzymatic reactions .
- Results or Outcomes: The study successfully predicted new reactions involved in flavor formation, such as the conversion of alpha-hydroxy-isocaproate to 3-methylbutanoic acid . These new insights into the flavor-formation mechanisms in LAB can have a significant impact on improving the control of aroma formation in fermented food products .
Application in Detoxification Activities
- Specific Scientific Field: Pharmacology
- Summary of the Application: 3-Amino-3-methylbutanoic acid is involved in the formation of a class of novel 5-(1-carbonyl-L-amino-acid)-2,2-dimethyl-[1,3]dithiolane-4-carboxylic acids. These compounds have been studied for their lead detoxification activities and ADMET hepatotoxicities .
- Methods of Application or Experimental Procedures: The study involved the synthesis of these compounds and testing their detoxification activities and hepatotoxicities .
- Results or Outcomes: The study provided insights into the potential use of these compounds in lead detoxification .
Eigenschaften
IUPAC Name |
3-amino-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-5(2,6)3-4(7)8/h3,6H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQAIWOMJQWGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375421 | |
| Record name | 3-amino-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-methylbutanoic acid | |
CAS RN |
625-05-8 | |
| Record name | 3-amino-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINO-3-METHYLBUTANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)




![6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1271407.png)

